

Physicochemical Properties of Benzo[c]phenanthridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Benzo[c]phenanthridine*

Cat. No.: *B1199836*

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For Researchers, Scientists, and Drug Development Professionals

Benzo[c]phenanthridine and its derivatives represent a class of nitrogen-containing polycyclic aromatic hydrocarbons, many of which are alkaloids of significant interest in medicinal chemistry and drug development. These compounds, isolated from various plant species, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. A thorough understanding of their physicochemical properties is fundamental to their study and application, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical properties of the parent **benzo[c]phenanthridine** scaffold and its prominent alkaloid derivatives, sanguinarine and chelerythrine.

Core Physicochemical Data

The physicochemical properties of **benzo[c]phenanthridine** and its derivatives are crucial for predicting their behavior in biological systems. The following tables summarize key quantitative data for the unsubstituted **benzo[c]phenanthridine**, its important derivatives sanguinarine and chelerythrine, and the related isomer phenanthridine for comparative purposes.

Table 1: Physicochemical Properties of **Benzo[c]phenanthridine**

Property	Value	Source
Molecular Formula	C17H11N	[1]
Molecular Weight	229.27 g/mol	[1]
XLogP3 (Computed)	4.7	[1]
CAS Number	218-38-2	[1][2]

Table 2: Physicochemical Properties of Sanguinarine

Property	Value	Source
Molecular Formula	[C20H14NO4] ⁺	[3][4]
Molecular Weight	332.3 g/mol	[4]
Melting Point	278-280 °C (monohydrate)	[3]
Solubility	Limited solubility in water; soluble in alcohol, chloroform, acetone, ethyl acetate.[3][5]	[3][5][6]
UV max (Methanol)	234, 283, 325 nm	[3]
CAS Number	2447-54-3	[3]

Table 3: Physicochemical Properties of Chelerythrine

Property	Value	Source
Molecular Formula	C21H18NO4 ⁺	[7][8]
Molecular Weight	348.37 g/mol	
Structural Feature	Exists in a positively charged iminium form and an uncharged pseudo-base form depending on pH.[7][9]	[7][9]
CAS Number	34316-15-9	[7]

Table 4: Physicochemical Properties of Phenanthridine (Isomer for Comparison)

Property	Value	Source
Molecular Formula	C13H9N	[10][11][12]
Molecular Weight	179.22 g/mol	[10][12]
Melting Point	104-107 °C	[11]
Boiling Point	349 °C	[11]
pKa	4.61	[11]
Water Solubility	Almost insoluble (7.7 µg/mL at pH 7.4)	[11][12]
CAS Number	229-87-8	[10][11]

Experimental Protocols

The determination of the physicochemical properties of **benzo[c]phenanthridine** alkaloids involves a range of analytical techniques. While specific, detailed protocols for the parent compound are not extensively published, the methodologies employed for alkaloids, in general, are well-established.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.

- **Methodology:** A small amount of the purified crystalline alkaloid is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded. A sharp melting point range typically indicates a high degree of purity. For compounds like sanguinarine, the melting point is determined for its stable crystalline form, such as the monohydrate.[3]

Solubility Assessment

Solubility is a critical parameter for drug development, affecting bioavailability and formulation.

- Methodology: The solubility of **benzo[c]phenanthridine** derivatives is typically determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The results are usually expressed in mg/mL or mol/L. Sanguinarine, for instance, has been noted for its limited aqueous solubility but good solubility in various organic solvents.[\[3\]](#)[\[5\]](#)

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its absorption and distribution.

- Methodology: Potentiometric titration is a common method for pKa determination. A solution of the alkaloid is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the titration curve. Spectrophotometric methods can also be used, where the UV-Vis spectrum of the compound is recorded at various pH values. The changes in absorbance are then used to calculate the pKa. For **benzo[c]phenanthridines** like chelerythrine that can exist in different ionic forms, understanding the pKa is vital to characterizing their behavior in physiological environments. [\[7\]](#)[\[9\]](#)

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.

- Methodology: The shake-flask method is the traditional approach. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase. Reverse-phase HPLC (RP-HPLC) can also be used to estimate LogP values based on the retention time of the compound on a nonpolar stationary phase.

Structural Elucidation and Purity Assessment

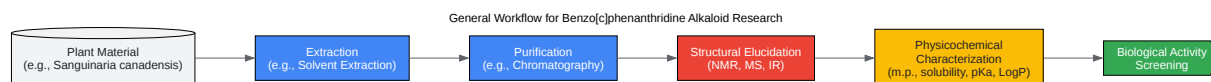
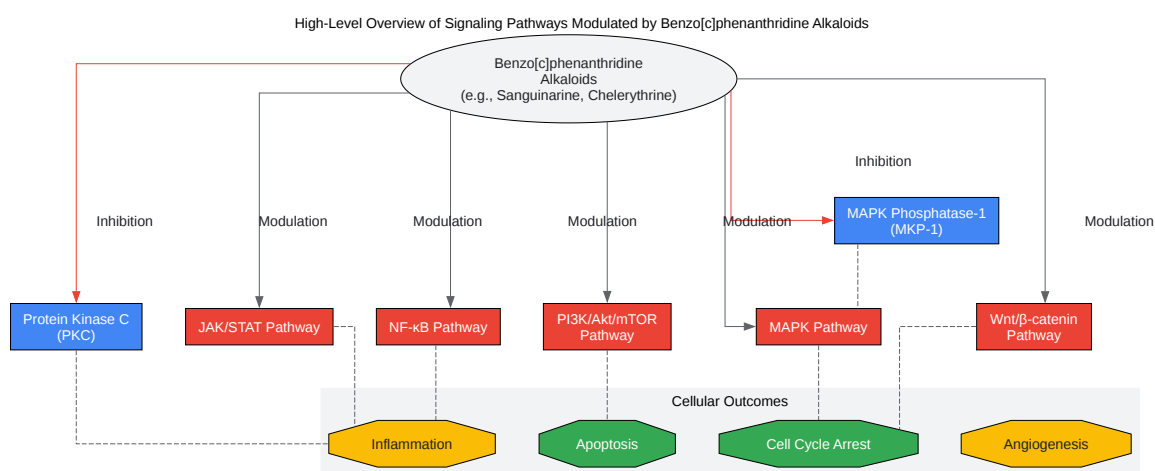
A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure and purity of **benzo[c]phenanthridine** compounds.

- Methodology:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[\[13\]](#)
 - Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition and fragmentation pattern of the molecule.[\[13\]](#)
 - Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[\[13\]](#)
 - High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the components of a mixture, thereby assessing the purity of the isolated alkaloid.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of Benzo[c]phenanthridine Alkaloids

Benzo[c]phenanthridine alkaloids, notably sanguinarine and chelerythrine, exert their biological effects by modulating various intracellular signaling pathways. These interactions are often linked to their anticancer and anti-inflammatory properties.



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References

- 1. Benzo(c)phenanthridine | C₁₇H₁₁N | CID 344234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Basic Chemical Data [dtp.cancer.gov]
- 3. Sanguinarine [drugfuture.com]
- 4. Sanguinarine | C₂₀H₁₄NO₄⁺ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chelerythrine - Wikipedia [en.wikipedia.org]
- 8. Chelerythrine | C₂₁H₁₈NO₄⁺ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemeo.com [chemeo.com]
- 11. Phenanthridine - Wikipedia [en.wikipedia.org]
- 12. Phenanthridine | C₁₃H₉N | CID 9189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
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